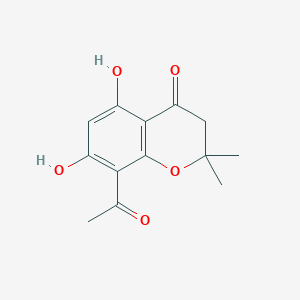
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one
Übersicht
Beschreibung
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is a natural compound known for its promising biological effects. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves classical methodologies such as the Claisen–Schmidt condensation. The process begins with the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of aqueous potassium hydroxide solution to produce isopentenyl acetophenone . This intermediate undergoes Claisen–Schmidt condensation with different aromatic aldehydes to obtain the corresponding isopentenyl flavonoids . The yields of the final products are relatively low, with reported yields of 32% and 14% for two isomers .
Analyse Chemischer Reaktionen
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, tetrahydrofuran, and anhydrous potassium carbonate . The major products formed from these reactions are isopentenyl flavonoids, which are intermediate products for the preparation of pyranoflavones .
Wissenschaftliche Forschungsanwendungen
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one has been found to exhibit promising biological effects, making it a valuable compound in scientific research. It has been studied for its cytotoxic activity against various cancer cell lines, including A549, HepG2, SW480, and MCF-7 . The compound has shown inhibitory effects on the growth of these cell lines, with IC50 values ranging from 12.85 to 28.72 μM .
Wirkmechanismus
The mechanism of action of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves its interaction with molecular targets and pathways involved in cell growth and proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also exhibits antioxidant properties, which contribute to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is structurally similar to other chromanone derivatives, such as 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one . These compounds share a common chromanone scaffold but differ in the position of the acetyl group. The unique structural features of this compound contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAIVMSWPHNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















